2-(9H-Carbazol-9-yl)-N-phenylhex-2-enethioamide
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Overview
Description
2-(9H-Carbazol-9-yl)-N-phenylhex-2-enethioamide is an organic compound that features a carbazole moiety linked to a phenyl group through a hex-2-enethioamide chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(9H-Carbazol-9-yl)-N-phenylhex-2-enethioamide typically involves the following steps:
Formation of the Carbazole Moiety: The carbazole unit can be synthesized through the cyclization of biphenylamine derivatives under acidic conditions.
Formation of the Hex-2-enethioamide Chain: This involves the reaction of hex-2-enal with thioamide under basic conditions to form the hex-2-enethioamide chain.
Coupling Reaction: The final step involves coupling the carbazole moiety with the hex-2-enethioamide chain using a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the use of efficient catalysts to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(9H-Carbazol-9-yl)-N-phenylhex-2-enethioamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenyl ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of the corresponding amine.
Substitution: Formation of substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(9H-Carbazol-9-yl)-N-phenylhex-2-enethioamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of 2-(9H-Carbazol-9-yl)-N-phenylhex-2-enethioamide involves its interaction with specific molecular targets. The compound can bind to proteins or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
(E)-2-carbazol-9-yl-N-phenylhex-2-enamide: Similar structure but lacks the thioamide group.
(E)-2-carbazol-9-yl-N-phenylhex-2-enone: Contains a ketone group instead of a thioamide.
Uniqueness
2-(9H-Carbazol-9-yl)-N-phenylhex-2-enethioamide is unique due to the presence of the thioamide group, which imparts distinct chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
(E)-2-carbazol-9-yl-N-phenylhex-2-enethioamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N2S/c1-2-3-15-23(24(27)25-18-11-5-4-6-12-18)26-21-16-9-7-13-19(21)20-14-8-10-17-22(20)26/h4-17H,2-3H2,1H3,(H,25,27)/b23-15+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQVJNJVYGLNSNV-HZHRSRAPSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC=C(C(=S)NC1=CC=CC=C1)N2C3=CC=CC=C3C4=CC=CC=C42 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC/C=C(\C(=S)NC1=CC=CC=C1)/N2C3=CC=CC=C3C4=CC=CC=C42 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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